

An In-Depth Technical Guide to the Spectroscopic Data of 3-Methylcyclohexanol

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Compound of Interest

Compound Name: 3-Methylcyclohexanol

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the spectroscopic data for **3-Methylcyclohexanol** ($C_7H_{14}O$), a cyclic alcohol existing as cis and trans stereoisomers. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of **3-Methylcyclohexanol**, including its stereochemistry. Both 1H and ^{13}C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

1H NMR Spectroscopic Data

The 1H NMR spectrum of **3-Methylcyclohexanol** is complex due to the presence of multiple, often overlapping, signals from the cyclohexane ring protons and the methyl group. The chemical shifts are influenced by the electronegative hydroxyl group and the stereochemistry of the molecule (cis vs. trans).

Table 1: Summary of 1H NMR Data for **3-Methylcyclohexanol**

Proton Assignment	Typical Chemical Shift (ppm)	Multiplicity	Notes
-OH (Hydroxyl)	2.0 - 2.5	Singlet (broad)	Position is variable and depends on concentration and solvent. Disappears upon D ₂ O shake. [1]
-CH-OH (Carbinol)	3.4 - 4.5	Multiplet	The proton on the carbon bearing the -OH group is deshielded. [1]
Cyclohexane Ring Protons	0.8 - 2.0	Multiplets (overlapping)	A complex region of signals from the CH ₂ and CH protons on the ring.
-CH ₃ (Methyl)	0.8 - 1.0	Doublet	Coupled to the adjacent CH proton on the ring.

Note: Data is compiled from typical values for cyclic alcohols and available spectra for **3-Methylcyclohexanol**, often presented as a mixture of isomers.[\[2\]](#)[\[3\]](#) The solvent is typically CDCl₃.[\[2\]](#)[\[3\]](#)

¹³C NMR Spectroscopic Data

The ¹H-decoupled ¹³C NMR spectrum provides a clearer picture with distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's environment, with the carbon attached to the hydroxyl group being significantly downfield.

Table 2: Summary of ¹³C NMR Data for **3-Methylcyclohexanol**

Carbon Assignment	Typical Chemical Shift (ppm)	Notes
C-OH (Carbinol Carbon)	50 - 65	The carbon atom bonded to the hydroxyl group is significantly deshielded. [1]
Cyclohexane Ring Carbons	20 - 45	Chemical shifts for the other ring carbons. The exact values differ between cis and trans isomers. [4] [5]
-CH ₃ (Methyl Carbon)	~22	The methyl group carbon.

Note: Data is compiled from various sources, including SpectraBase and ChemicalBook, for isomers of **3-Methylcyclohexanol**.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra.

- Sample Preparation: Accurately weigh 10-20 mg of the **3-Methylcyclohexanol** sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[\[8\]](#)
- Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.[\[8\]](#)[\[9\]](#) CDCl₃ is common for nonpolar organic compounds.[\[8\]](#)
- Homogenization: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.[\[8\]](#)
- Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[\[8\]](#)
- Cleaning and Insertion: Wipe the exterior of the NMR tube clean. Place it in a spinner turbine, adjust the depth using a gauge, and insert it into the NMR spectrometer.
- Data Acquisition:

- Tune and lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize homogeneity and improve spectral resolution.
- Acquire the ^1H spectrum. For identifying the -OH peak, a "D₂O shake" can be performed: a few drops of D₂O are added, the tube is shaken, and the spectrum is reacquired, which will cause the -OH peak to disappear.[1]
- Acquire the ^1H -decoupled ^{13}C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ carbons.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **3-Methylcyclohexanol**, the key characteristic absorptions are from the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

IR Spectroscopic Data

The IR spectrum is dominated by a strong, broad O-H stretching band, which is a hallmark of alcohols.

Table 3: Principal IR Absorption Bands for **3-Methylcyclohexanol**

Functional Group	Vibration Type	Wavenumber (cm ⁻¹)	Intensity / Shape
O-H	Stretch (H-bonded)	3200 - 3600	Strong, Broad
C-H	Stretch (sp ³)	2850 - 3000	Strong
C-O	Stretch	1050 - 1260	Strong

Note: Data is based on typical values for alcohols and published spectra for **3-Methylcyclohexanol**.[11][12][13][14] The broadness of the O-H band is due to intermolecular hydrogen bonding.[15][16]

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a simple and common method for acquiring IR spectra of liquid samples.

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Place a single drop of liquid **3-Methylcyclohexanol** directly onto the center of the ATR crystal.
- **Pressure Application:** Lower the ATR press arm to ensure firm contact between the sample and the crystal.
- **Spectrum Acquisition:** Scan the sample over the typical mid-IR range (e.g., 4000 to 400 cm^{-1}).
- **Cleaning:** After analysis, clean the sample from the crystal using a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds like **3-Methylcyclohexanol**.

Mass Spectrometric Data

The molecular formula of **3-Methylcyclohexanol** is $\text{C}_7\text{H}_{14}\text{O}$, corresponding to a molecular weight of approximately 114.19 g/mol .[\[17\]](#) The mass spectrum shows a molecular ion peak (M^+) and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Fragments (m/z) for **3-Methylcyclohexanol** (EI)

m/z Value	Proposed Fragment	Relative Intensity	Notes
114	$[\text{C}_7\text{H}_{14}\text{O}]^+$	Low	The molecular ion (M^+). Often weak in alcohols.
96	$[\text{M} - \text{H}_2\text{O}]^+$	Moderate	Result of dehydration, a common fragmentation pathway for alcohols. [14]
81	$[\text{C}_6\text{H}_9]^+$	High	Further fragmentation after dehydration.
71	$[\text{C}_5\text{H}_{11}]^+$ or $[\text{C}_4\text{H}_7\text{O}]^+$	High	Can result from alpha-cleavage or ring opening.
57	$[\text{C}_4\text{H}_9]^+$	High (Base Peak)	A stable tertiary carbocation fragment.

Note: Fragmentation data is compiled from the NIST and PubChem databases.[17][18][19][20] The base peak is the most intense peak in the spectrum.

Experimental Protocol for GC-MS

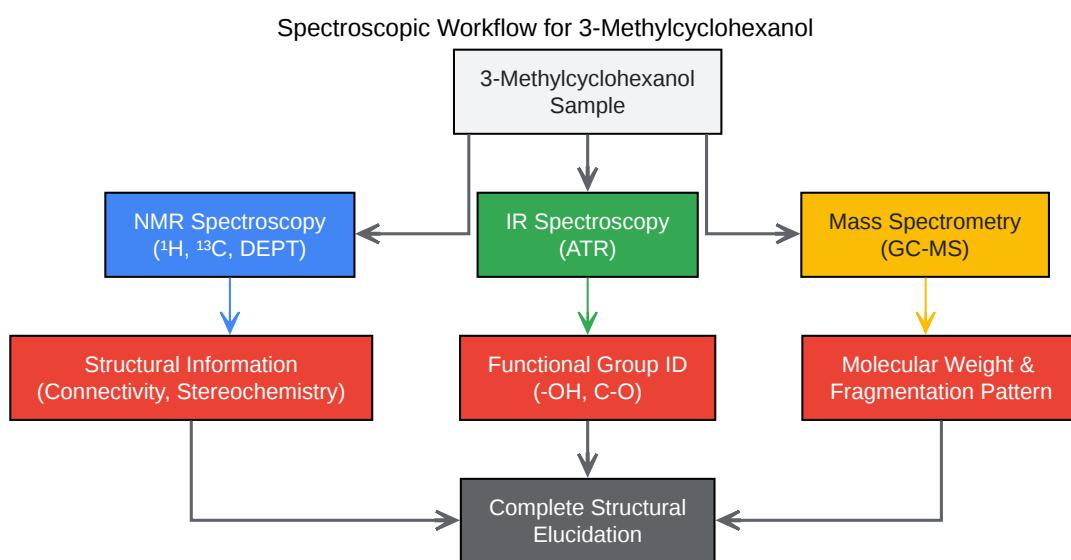
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the isomers of **3-Methylcyclohexanol** and obtaining their individual mass spectra.

- Sample Preparation: Prepare a dilute solution of **3-Methylcyclohexanol** (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC. The sample is vaporized and travels through a capillary column (e.g., DB-5), which separates the components based on their boiling points and interactions with the column's stationary phase.[21]

- Ionization: As components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum for each component separated by the GC.

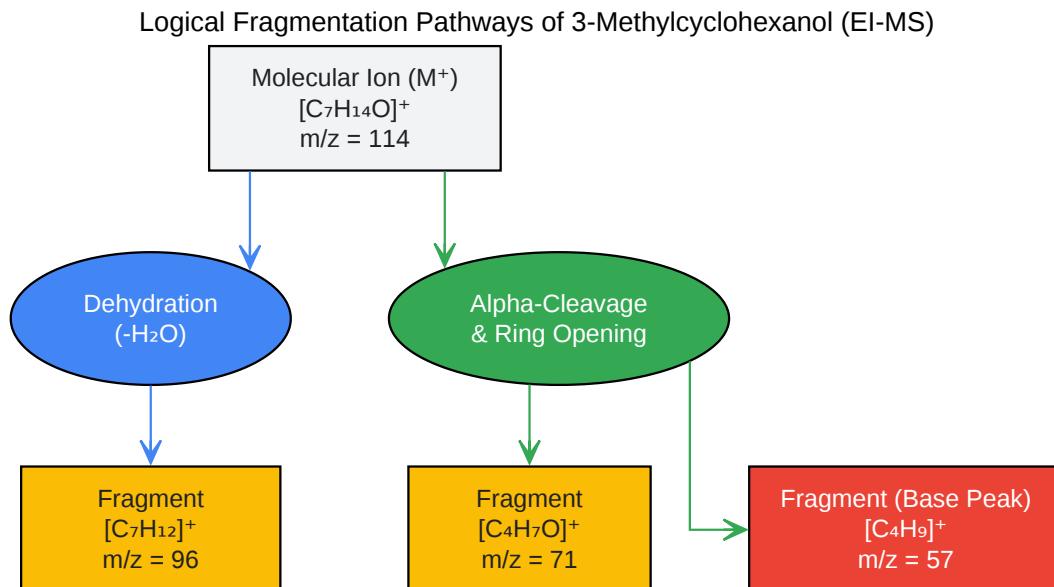
Visualization of Spectroscopic Workflow and Analysis

The following diagrams illustrate the logical flow of spectroscopic analysis for **3-Methylcyclohexanol**.



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Caption: Logical workflow for the structural analysis of **3-Methylcyclohexanol**.



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Caption: Key fragmentation relationships for **3-Methylcyclohexanol** in Mass Spectrometry.

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